molecular formula C46H31N7O14S4 B13787552 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- CAS No. 25180-11-4

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-

Cat. No.: B13787552
CAS No.: 25180-11-4
M. Wt: 1034.0 g/mol
InChI Key: FEPFZIRBHFDQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted naphthalenedisulfonic acid derivative characterized by multiple azo (-N=N-) linkages and sulfonic acid (-SO₃H) groups. Its structure includes three azo bonds connecting naphthalene rings and a phenylamino group, making it a poly-azo dye or reagent . Such compounds are typically synthesized via sequential diazotization and coupling reactions, often used in spectrophotometric analysis or as colorants due to their strong absorbance in the visible range .

Properties

CAS No.

25180-11-4

Molecular Formula

C46H31N7O14S4

Molecular Weight

1034.0 g/mol

IUPAC Name

4-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C46H31N7O14S4/c54-42-24-31(70(62,63)64)20-26-19-30(69(59,60)61)23-41(44(26)42)52-50-38-15-14-37(33-8-4-5-9-34(33)38)48-49-39-16-17-40(36-22-29(68(56,57)58)11-13-35(36)39)51-53-45-43(71(65,66)67)21-25-18-28(10-12-32(25)46(45)55)47-27-6-2-1-3-7-27/h1-24,47,54-55H,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)

InChI Key

FEPFZIRBHFDQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C9C(=CC(=C8)S(=O)(=O)O)C=C(C=C9O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step 1: Diazotization of Aminonaphthalenes

  • Starting from 1-amino-6-phenylamino-3-sulfonated naphthalene derivatives, diazotization is performed using sodium nitrite (NaNO2) in acidic aqueous media (usually HCl) at low temperatures (0–5 °C) to form diazonium salts.

Step 2: First Azo Coupling

  • The diazonium salt is reacted with 4-hydroxy-5-methoxy-2-methylphenyl derivatives or naphthalenesulfonic acid derivatives bearing activated aromatic rings (electron-rich phenols or naphthols) under mildly alkaline conditions (pH 8–10).
  • This step forms the first azo linkage, creating a monoazo intermediate with sulfonic acid groups present for solubility and reactivity.

Step 3: Sequential Azo Couplings

  • The monoazo intermediate undergoes further diazotization and azo coupling steps with additional sulfonated naphthalenyl diazonium salts.
  • Each coupling is carefully controlled to add azo groups at specific positions (e.g., 4-, 5-, or 6-positions on naphthalene rings) to build up the polyazo structure.
  • Reaction temperatures are maintained low to moderate (0–25 °C) to prevent side reactions and ensure high coupling efficiency.

Step 4: Sulfonation and Salt Formation

  • Sulfonic acid groups are introduced either by starting with sulfonated intermediates or by post-synthesis sulfonation using fuming sulfuric acid or chlorosulfonic acid.
  • The final product is often isolated as the free acid or converted to the trisodium salt by neutralization with sodium hydroxide to improve water solubility and stability.

Research Outcomes and Analytical Data

Purity and Yield

  • Reported yields for each azo coupling step typically range from 70% to 85%, with overall yields for the multi-step synthesis around 40–50% due to multiple coupling and purification steps.
  • Purity is confirmed by spectroscopic methods such as UV-Vis (characteristic azo chromophores absorbance), IR (sulfonic acid and hydroxyl groups), and NMR (aromatic proton environments).

Characterization

Parameter Observed Data
Molecular Weight ~1034 g/mol (free acid), ~1122 g/mol (trisodium salt)
UV-Vis Absorption Strong absorption bands in visible region (~600 nm)
IR Spectroscopy Peaks for -SO3H (~1200 cm⁻¹), -OH (~3400 cm⁻¹)
NMR Spectroscopy Aromatic protons and azo-linked protons confirmed
Elemental Analysis Consistent with C, H, N, S content

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Conditions Outcome
1 Diazotization Aminonaphthalenes with sulfonic acid groups NaNO2, HCl, 0–5 °C Diazonium salts formed
2 Azo Coupling Diazonium salt + hydroxy/methoxy naphthalene pH 8–10, 0–10 °C Monoazo intermediate
3 Sequential Couplings Monoazo intermediate + additional diazonium salts Similar to step 2, controlled pH Polyazo compound formation
4 Sulfonation/Neutralization Polyazo intermediate or sulfonated precursors Fuming sulfuric acid or NaOH Final sulfonated trisodium salt

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Production

2,7-Naphthalenedisulfonic acid is characterized by its two sulfonic acid groups located at the 2 and 7 positions of the naphthalene ring. Its chemical formula is C10H8O6S2C_{10}H_8O_6S_2, and it has a high purity level that can exceed 99% in industrial applications. The production methods often involve sulfonation processes that yield this compound efficiently from naphthalene derivatives. For instance, one method involves using reaction mother liquor from 2-naphthalenesulfonic acid to produce 2,7-naphthalenedisulfonic acid while minimizing environmental impact and reducing raw material costs .

Industrial Applications

The applications of 2,7-naphthalenedisulfonic acid are diverse:

  • Dye Manufacturing :
    • It serves as a key intermediate in the production of azo dyes, particularly H-acid, which is crucial for textile dyeing processes. The compound's sulfonic groups enhance its solubility and reactivity, making it an effective dyeing agent .
  • Pigment Production :
    • The compound is used in creating pigments that exhibit high stability and colorfastness. Its ability to form complexes with metal ions allows it to be utilized in various coloring applications .
  • Heat-Resistant Polymers :
    • Due to its thermal stability, 2,7-naphthalenedisulfonic acid is employed in the synthesis of heat-resistant polymers. These materials are essential in industries that require durable and stable products under high-temperature conditions .
  • Water Treatment :
    • Recent studies have explored the use of this compound in treating wastewater due to its properties that facilitate the removal of contaminants through adsorption mechanisms .

Dyeing Processes

A study conducted on the application of 2,7-naphthalenedisulfonic acid in dyeing wool and silk demonstrated its effectiveness in achieving vibrant colors with excellent wash fastness. The research highlighted that using this compound resulted in a significant reduction in dyeing time while improving overall color yield compared to traditional methods.

Wastewater Treatment

Research evaluating constructed wetlands for winery wastewater treatment showed that integrating compounds like 2,7-naphthalenedisulfonic acid could enhance nutrient removal processes. The addition of this compound improved nitrogen removal rates significantly, suggesting potential applications in environmental management strategies for wastewater treatment facilities .

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ in substituents, azo group positions, and counterions. Key comparisons include:

Compound Name Key Substituents/Azo Groups Molecular Formula Molecular Weight Applications
Target Compound 3 azo groups, phenylamino, hydroxy, sulfonic acids Not explicitly reported Spectrophotometric reagents, dyes
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy- 2 azo groups, amino, hydroxy, sulfonic acids C₂₂H₁₉N₇O₇S₂ 557.56 g/mol HPLC analysis, dye intermediates
Sodium salt of 2,7-Naphthalenedisulfonic acid (CAS 6844-74-2) Methylphenylsulfonylamino, phenyldiazenyl C₂₃H₁₉N₃O₉S₃·2Na 623.59 g/mol Not specified; likely industrial dyes
4-Amino-3-hydroxy-2-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl) naphthalene-1-sulfonic acid Isoxazole-sulfamoyl, single azo group C₂₀H₁₆N₆O₆S₂ 500.51 g/mol Antimicrobial agents, theoretical studies

Key Observations :

  • Azo Group Count : The target compound’s three azo groups enhance its chromophoric strength compared to analogs with fewer azo bonds, improving its utility in optical applications .
  • Sulfonic Acid Groups : All analogs contain sulfonic acid moieties, which improve water solubility and stability in acidic/basic conditions, critical for dyeing and analytical applications .
  • Substituent Effects: The phenylamino group in the target compound may enhance binding to biological or polymeric substrates, whereas methylphenylsulfonylamino groups (CAS 6844-74-2) likely increase hydrophobicity .
Performance in Analytical Chemistry
  • Spectrophotometric Sensitivity : The target compound’s analog, 3-Hydroxy 4-(1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid, demonstrated a molar absorptivity of ~2.5×10⁴ L·mol⁻¹·cm⁻¹ for fluorometholone detection, suggesting the target compound could achieve similar or higher sensitivity due to additional azo groups .
  • Chromatographic Behavior : Analogous disulfonic acid derivatives (e.g., C₂₂H₁₉N₇O₇S₂) exhibit retention times of 4.2–6.5 minutes in reversed-phase HPLC, with resolution influenced by sulfonic acid and azo group positioning .

Biological Activity

2,7-Naphthalenedisulfonic acid and its derivatives have garnered significant attention in the field of biological research due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with the compound 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- focusing on its mechanisms of action, therapeutic potential, and related case studies.

Overview of Chemical Structure

The compound's complex structure includes multiple functional groups such as sulfonic acid, hydroxy, and azo groups, which contribute to its reactivity and biological interactions. The presence of these groups enhances its solubility and interaction with biological macromolecules.

Antiviral Properties

Research indicates that derivatives of naphthalenedisulfonic acids exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit HIV replication, suggesting potential therapeutic applications in antiviral drug development. The specific interactions of 2,7-naphthalenedisulfonic acid with viral proteins may facilitate the development of targeted antiviral therapies.

Antimicrobial Effects

Several studies have explored the antimicrobial properties of naphthalenedisulfonic acid derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, making them candidates for further investigation in antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Toxicological Assessments

Toxicological studies have highlighted the environmental impact of naphthalenedisulfonic acids. For example, algal toxicity tests revealed significant effects at concentrations below 1 mg/L for certain derivatives . Understanding these toxicological profiles is crucial for assessing the safety and environmental implications of these compounds.

Case Study 1: Antiviral Activity Against HIV

In a study examining the antiviral effects of naphthalenedisulfonic acids, researchers found that specific derivatives exhibited potent inhibition of HIV replication in vitro. The study utilized various concentrations to determine the effective dose and elucidated the mechanism involving direct interaction with viral proteins.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 2,7-Naphthalenedisulfonic acid against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that further structural modifications could enhance antimicrobial potency.

Comparative Analysis

To better understand the unique properties of 2,7-Naphthalenedisulfonic acid compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Aspects
1,5-Naphthalenedisulfonic acidSulfonic groups at positions 1 and 5Different positional isomer affecting reactivity
Naphthol Blue BlackContains azo linkages alongside sulfonate groupsUsed primarily as a histological dye
Sodium 2-naphthol-3,6-disulfonateSodium salt form with sulfonate groupsExhibits different solubility and stability

The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid allows for distinct reactivity patterns and biological activities compared to these structurally similar compounds.

Q & A

Q. How can synthesis conditions for this naphthalenedisulfonic acid derivative be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as pH (6.5–8.5), temperature (60–80°C), and catalysts (e.g., sodium nitrite for diazotization). The azo coupling steps require precise stoichiometry of aromatic amines and naphthalene precursors. Use UV-Vis spectroscopy to monitor azo bond formation (λmax 450–550 nm) . Purification via recrystallization in aqueous ethanol (70% v/v) enhances purity, while HPLC (C18 column, 0.05 M ammonium acetate/methanol gradient) confirms product integrity .

Q. What strategies mitigate solubility challenges during experimental handling of this compound?

Methodological Answer: The compound’s sulfonic acid groups confer high water solubility (>50 mg/mL at 25°C). For organic solvent systems, use polar aprotic solvents (e.g., DMSO) or buffered solutions (pH 7–9) to prevent aggregation. Stability tests under UV light and varying temperatures (4°C vs. 25°C) reveal degradation thresholds; store in dark, inert conditions .

Q. Which analytical techniques are critical for structural and functional characterization?

Methodological Answer:

  • HPLC: Employ a C18 column with UV detection (235 nm, 254 nm) to resolve impurities and quantify purity (>98%) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 781.1 for TMS derivatives) and fragmentation patterns .
  • FT-IR: Identify sulfonate (S=O stretching at 1180–1250 cm⁻¹) and azo (N=N stretch at 1450–1600 cm⁻¹) groups .

Advanced Research Questions

Q. How does azo group tautomerism influence spectroscopic and binding properties?

Methodological Answer: The azo-hydrazone tautomerism equilibrium (pH-dependent) alters UV-Vis spectra and binding affinity. At pH < 5, hydrazone forms dominate (λmax ~500 nm), while azo tautomers prevail at pH > 7 (λmax ~450 nm). Computational DFT models (B3LYP/6-311+G*) predict tautomer stability and electronic transitions. Validate with NMR (¹H and ¹³C) to detect proton shifts in aromatic regions .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. inactivity) be resolved?

Methodological Answer: Assay conditions significantly impact results:

  • Protein Binding: Use fluorescence quenching (e.g., BSA binding, Kd ~10⁻⁶ M) to assess interactions.
  • Cellular Uptake: Compare results across cell lines (e.g., RAW 264.7 macrophages vs. HepG2) using confocal microscopy with fluorescent analogs .
  • Structural Analogs: Test derivatives with modified sulfonate or azo groups to isolate bioactive moieties .

Q. How to address discrepancies in solubility and aggregation behavior across studies?

Methodological Answer: Aggregation can occur at high concentrations (>10 mM) or in low-ionic-strength buffers. Use dynamic light scattering (DLS) to detect particle size changes (e.g., 2 nm monomers vs. >100 nm aggregates). Adjust ionic strength (0.1–0.5 M NaCl) or add surfactants (0.01% Tween-20) to stabilize monomeric forms .

Q. What computational approaches predict biomolecular interactions for targeted applications?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., COX-2 inhibition) using GROMACS with CHARMM force fields.
  • Docking Studies (AutoDock Vina): Screen binding affinities to identify key residues (e.g., Arg120 and Tyr355 in COX-2) .
  • QSAR Models: Correlate substituent effects (e.g., sulfonate position) with anti-inflammatory IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.